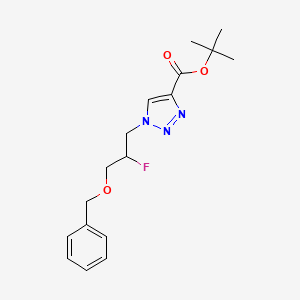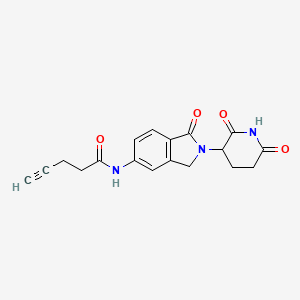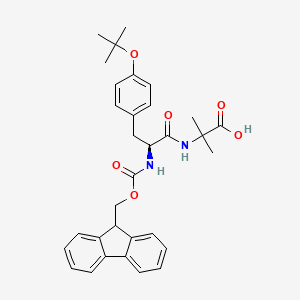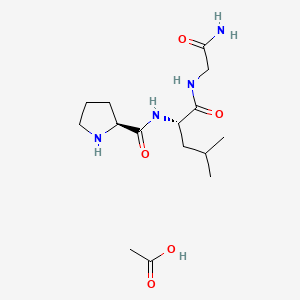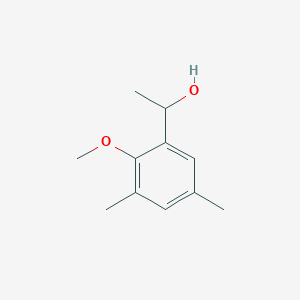
1-(2-Methoxy-3,5-dimethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with methoxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-3,5-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxy-3,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-(2-Methoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Methoxy-3,5-dimethylphenyl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield 1-(2-Methoxy-3,5-dimethylphenyl)ethane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Methoxy-3,5-dimethylphenyl)ethanone.
Reduction: 1-(2-Methoxy-3,5-dimethylphenyl)ethane.
Substitution: Various substituted phenylethanol derivatives.
科学研究应用
1-(2-Methoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-(2-Methoxy-3,5-dimethylphenyl)ethanol depends on its interactions with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
1-(3,5-Dimethylphenyl)ethanol: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(2-Methoxyphenyl)ethanol: Lacks the dimethyl groups, affecting its reactivity and applications.
1-(2,4-Dimethoxyphenyl)ethanol: Contains an additional methoxy group, leading to variations in its chemical behavior.
Uniqueness
1-(2-Methoxy-3,5-dimethylphenyl)ethanol is unique due to the specific combination of methoxy and dimethyl substitutions on the phenyl ring
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
1-(2-methoxy-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6,9,12H,1-4H3 |
InChI 键 |
LTPYWASZUCRYDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)

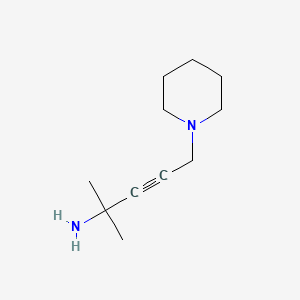
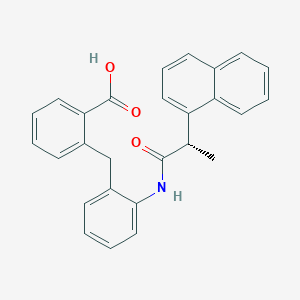
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
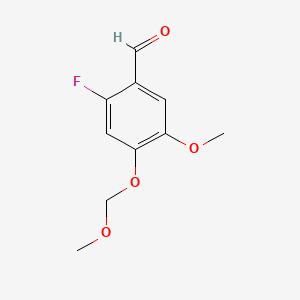
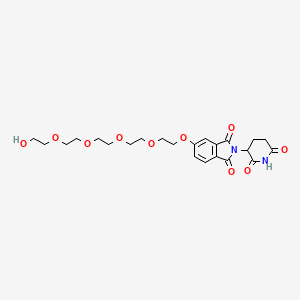

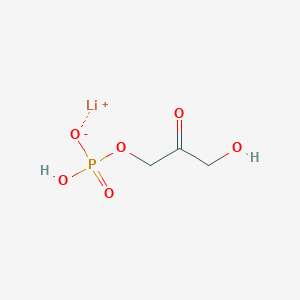
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
